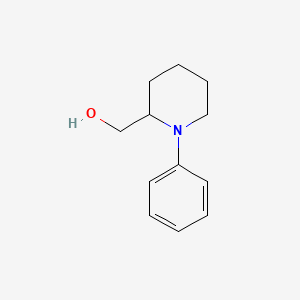

(1-Phenylpiperidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNPZOALFZNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705977 | |

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246743-90-7 | |

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylpiperidin 2 Yl Methanol and Its Analogs

Asymmetric and Stereoselective Synthesis of Piperidine (B6355638) Derivatives

The creation of specific stereoisomers of piperidine derivatives is critical for their biological activity. This section details modern methodologies that enable precise control over the three-dimensional arrangement of atoms during the synthesis of these complex molecules.

Catalytic Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation is a powerful and direct method for producing enantiomerically enriched piperidines from prochiral pyridine (B92270) precursors. This approach often involves the use of transition metal catalysts, such as rhodium, iridium, and palladium, in conjunction with chiral ligands to achieve high levels of stereoselectivity.

Recent advancements have focused on the hydrogenation of various pyridine derivatives, including pyridinium (B92312) salts and N-iminopyridinium ylides, to access a wide range of substituted piperidines. For instance, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. Similarly, rhodium(I) complexes have been employed for the dearomatization and hydrogenation of fluorinated pyridines, yielding all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome. For example, palladium-catalyzed hydrogenation has proven effective for substrates that are not amenable to rhodium catalysis.

A significant development in this area is the catalytic enantioselective hydrogenation of N-iminopyridinium ylides, which provides an expedient route to substituted piperidines with good enantiomeric excesses. This method highlights the unique reactivity of these ylides and the importance of ligand modification to optimize the electronic properties of the catalyst.

The table below summarizes selected examples of catalytic asymmetric hydrogenation for the synthesis of chiral piperidine derivatives.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | High ee | |

| Rhodium(I) with Pinacol Borane | Fluoropyridines | All-cis-(multi)fluorinated Piperidines | High dr | |

| Palladium | Fluoropyridines | Axially-fluorinated Piperidines | N/A | |

| Rhodium-Catalyzed | N-Iminopyridinium Ylides | Substituted Piperidines | Good ee |

Chemo-Enzymatic Dearomatization of Activated Pyridines for Piperidine Ring Formation

A powerful strategy for the asymmetric synthesis of piperidines involves the chemo-enzymatic dearomatization of activated pyridines. This approach combines the selectivity of biocatalysts with the versatility of chemical synthesis to produce enantioenriched piperidines. A key development in this area is a one-pot cascade reaction that utilizes an amine oxidase and an ene-imine reductase (EneIRED).

The process begins with readily available N-substituted tetrahydropyridines, which are oxidized by a 6-hydroxy-D-nicotine oxidase (6-HDNO) to generate a dihydropyridinium intermediate in situ. This intermediate then undergoes a stereoselective conjugate reduction and subsequent iminium reduction catalyzed by an EneIRED to yield chiral 3- and 3,4-disubstituted piperidines. The choice of the EneIRED biocatalyst is crucial as it dictates the stereochemical outcome, allowing for access to either enantiomer of the desired product.

This chemo-enzymatic cascade has been successfully applied to the synthesis of several medicinally important compounds, including the antipsychotic drugs Preclamol and OSU-6162, as well as key intermediates for the ovarian cancer therapeutic, Niraparib. The method offers high enantioselectivity and has been demonstrated on a preparative scale.

The following table highlights the application of this chemo-enzymatic approach for the synthesis of bioactive piperidine derivatives.

| Target Molecule | Key Enzymes | Starting Material | Overall Yield | Enantiomeric Excess (ee) | Reference |

| (R)-(+)-Preclamol | EneIRED-01 | 3-(3-methoxyphenyl)pyridine | ≥50% | 96% | |

| (S)-(-)-Preclamol | EneIRED-05 | 3-(3-methoxyphenyl)pyridine | ≥50% | 96% | |

| OSU-6162 (both enantiomers) | EneIRED-02 and EneIRED-06 | N/A | ≥36% | ≥92% | |

| Niraparib Intermediates | N/A | N/A | N/A | N/A |

Diastereoselective Approaches to Piperidine Ring Systems

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers within the piperidine ring. Various strategies have been developed to achieve high levels of diastereoselectivity in the formation of 2,6-disubstituted and other polysubstituted piperidines.

One effective method involves an intramolecular Michael-type reaction of β'-amino-α,β-unsaturated ketones. This approach allows for the diastereoselective synthesis of 2-mono- and 2,6-disubstituted piperidines, with the geometry of the starting olefin influencing the stereochemical outcome. For instance, starting from either the E- or Z-olefin can lead to the formation of the 2,6-trans-piperidine. The stereoselectivity is often dependent on factors such as the nature of the nitrogen protecting group and the steric hindrance of substituents on the unsaturated ketone.

Another powerful strategy utilizes an η4-dienetricarbonyliron complex as a chiral auxiliary in a double reductive amination cascade. In this process, a 1,5-keto-aldehyde attached to the diene complex undergoes cyclization with a primary amine in the presence of a reducing agent to yield a single diastereoisomeric piperidine product. The bulky tricarbonyliron moiety effectively controls the stereoselectivity of the reaction.

Furthermore, the use of an amidine auxiliary has been shown to be a practical and highly stereoselective approach for accessing 2,6-disubstituted piperidines. This method involves the diastereoselective addition of a Grignard reagent to a 2-position of an activated pyridinium salt, followed by a regioselective metalation at the 6-position directed by the amidine group. Subsequent functionalization and reduction lead to the desired 2,6-disubstituted piperidines with high diastereoselectivity.

The table below presents examples of diastereoselective approaches to piperidine synthesis.

| Method | Key Feature | Product | Diastereoselectivity | Reference |

| Intramolecular Michael |

Novel Ring Formation and Modification Strategies

Regioselective Ring Opening of Piperidinols and Related Cyclic Structures

The strategic cleavage of cyclic precursors presents a powerful method for the synthesis of functionalized piperidines. The regioselectivity of these ring-opening reactions is paramount for accessing specific isomers.

One notable method involves the von Braun reaction, which utilizes cyanogen (B1215507) bromide for the regio- and stereocontrolled ring opening of substituted 2-phenyl-N-methylpiperidines. nih.gov The presence of the phenyl group at the C-2 position activates the adjacent C-N bond, directing the cleavage to occur specifically at this site. This reaction yields acyclic cyanamides with benzylic bromide functionality, which can be further manipulated. For instance, the benzyl (B1604629) bromide can be reduced or substituted by various nucleophiles in an SN2 fashion, allowing for the stereoselective introduction of additional heteroatoms. nih.gov This methodology provides a pathway to uniquely substituted alkylamine derivatives with multiple chiral centers. nih.gov

Ring expansion strategies also offer a route to the piperidine core from smaller heterocyclic systems. For example, the asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved through the ring expansion of a pyrrolidine (B122466) derivative. researchgate.net This approach involves an intramolecular epoxide opening, which facilitates the expansion to the six-membered piperidine ring with high enantioselectivity. researchgate.net Similarly, regioselective ring-opening of functionalized aziridines can be used to synthesize piperidines bearing a hydroxyl group at specific positions. The outcome of the aziridine (B145994) ring-opening is often dictated by the substituents on the aziridine ring and the choice of nucleophile. researchgate.net

Radical-Mediated Synthetic Pathways for Piperidine Derivatives

Radical cyclization reactions have emerged as a robust tool for the synthesis of piperidine rings, offering mild reaction conditions and high functional group tolerance. wikipedia.org These reactions typically involve three main steps: the selective generation of a radical, an intramolecular cyclization step, and the quenching of the cyclized radical intermediate. wikipedia.org

A variety of methods can be employed to initiate radical cyclization for the formation of piperidine derivatives. These include the use of radical initiators like azobisisobutyronitrile (AIBN) with a hydrogen source such as tributyltin hydride (Bu₃SnH). wikipedia.orgnih.gov For instance, the 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Another approach involves the intramolecular 6-endo-trig cyclization of alkynes to produce piperidines. nih.gov

An electrooxidative method has also been reported for the cyclization of N-benzyl-2-(hydroxymethyl)piperidines. clockss.org This reaction is carried out in methanol (B129727) under basic conditions, using catalytic amounts of iodide ions as electron carriers. The process involves a two-electron oxidation, leading to the formation of a cation that undergoes intramolecular nucleophilic attack by the hydroxyl group's oxygen atom to form a cyclic product. clockss.org

Below is a table summarizing various radical-mediated cyclization methods for piperidine synthesis.

| Radical Precursor/Method | Reagents/Conditions | Product Type | Reference(s) |

| Bromo acetal | AIBN, Bu₃SnH, benzene, reflux | Tetrahydropyran (related oxygen heterocycle) | wikipedia.org |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.gov |

| Alkynes | Acid-mediated, iminium ion formation | Substituted piperidines | nih.gov |

| N-benzyl-2-(hydroxymethyl)piperidines | Electrooxidation, KI, NaOMe, Methanol | Bicyclic ether | clockss.org |

Strategic Derivatization for Structural Diversification

Once the (1-Phenylpiperidin-2-yl)methanol core is synthesized, its structure can be further diversified by functionalizing the methanol moiety or by introducing substituents on the phenyl and piperidine rings.

Functionalization of the Methanol Moiety

The primary alcohol of the methanol group in this compound is a versatile handle for further chemical modifications. Standard transformations of primary alcohols can be applied to introduce a variety of functional groups.

For example, hydroboration of a 4-methylene group on a piperidine ring, followed by oxidation, yields a hydroxymethyl group that can be subsequently acylated. acs.org The reaction of a piperidine with a hydroxymethyl group with p-bromobenzoyl chloride in the presence of triethylamine (B128534) and DMAP leads to the corresponding ester. acs.org The hydroxyl group can also participate in intramolecular cyclizations, as seen in the electrooxidative cyclization of N-benzyl-2-(hydroxymethyl)piperidines, where it acts as a nucleophile. clockss.org Furthermore, photocatalytic methods have been developed for the conversion of alcohols into other functional groups, such as the synthesis of oxetanes from alcohols, which could be applied to the methanol moiety of piperidine derivatives. nih.gov

The following table outlines some potential functionalization reactions for the methanol moiety.

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference(s) |

| Esterification | p-Bromobenzoyl chloride, Et₃N, DMAP | Ester | acs.org |

| Intramolecular Etherification | Electrooxidation, KI, NaOMe | Bicyclic Ether | clockss.org |

| Oxetane Formation | Photocatalysis, Ir catalyst, sulfonium (B1226848) salt | Spirocyclic Oxetane | nih.gov |

Substitutions on the Phenyl and Piperidine Rings

The introduction of substituents on the phenyl and piperidine rings is a key strategy for modulating the properties of the parent compound. A wide array of synthetic methods are available for this purpose.

For the phenyl ring, substitutions can be introduced by starting with a substituted aryl halide, which is then reacted with the desired piperidine derivative. google.com.pg For instance, para-substituted 4-phenylpiperidines can be synthesized and subsequently N-alkylated. acs.org A Suzuki coupling reaction can be employed to introduce a phenyl group onto a pyridine ring, which is then reduced to the corresponding piperidine. acs.org This allows for the synthesis of derivatives with substituents such as chloro, trifluoromethyl, and methoxy (B1213986) groups on the phenyl ring. acs.org

Functionalization of the piperidine ring itself can also be achieved. For example, lithiation of N-Boc-2-aryl-4-methylenepiperidines followed by trapping with an electrophile allows for the introduction of substituents at the 2-position. acs.org The 4-methylene group can also be functionalized through reactions like hydroboration-oxidation to introduce a hydroxyl group, which can be further modified. acs.org

The table below summarizes various substitution strategies for the phenyl and piperidine rings.

| Ring | Position | Synthetic Method | Example Substituents | Reference(s) |

| Phenyl | Para | N-alkylation of substituted phenylpiperidines | -Cl, -CF₃, -OCH₃ | acs.org |

| Phenyl | Para | Suzuki coupling followed by reduction | -SO₂CH₃ | acs.org |

| Phenyl | Various | Reaction of aryl halide with piperidine | -NO₂, -CN, -halogen, -alkyl | google.com.pg |

| Piperidine | 2 | Lithiation and electrophilic trapping | Ester | acs.org |

| Piperidine | 4 | Hydroboration-oxidation of methylene (B1212753) group | -CH₂OH | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Effects on Biological Activity

The biological activity of (1-Phenylpiperidin-2-yl)methanol derivatives can be significantly modulated by the introduction, removal, or alteration of substituents at various positions on the molecule. These modifications affect the compound's size, shape, electronics, and lipophilicity, which in turn influence its interaction with biological targets.

The phenyl ring attached to the methanol-bearing carbon at the C-2 position of the piperidine (B6355638) is a critical component for the activity of many derivatives. In the context of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors based on a related N-[phenyl(piperidin-2-yl)methyl]benzamide scaffold, substitutions on this phenyl ring (referred to as Ar2 in the study) have a considerable effect on inhibitory activity. jst.go.jp For instance, introducing a chlorine substituent at the ortho-position of the phenyl ring resulted in potent GlyT1 inhibition. jst.go.jp In contrast, replacing this chlorine with a methyl group led to a five-fold decrease in activity, indicating that electronic and steric factors at this position are crucial for optimal interaction with the target. jst.go.jp Similarly, replacing the phenyl ring in 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) with a benzimidoyl or benzoyl group resulted in compounds with minimal in vitro and in vivo activity, highlighting the importance of the specific nature of this aromatic system. nih.gov

The nitrogen atom of the piperidine ring is a key site for modification, offering a vector to introduce a wide variety of substituents that can influence potency, selectivity, and pharmacokinetic properties.

In a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives investigated as opioid receptor ligands, modifications to the N-substituent were found to be critical. The introduction of a (tetrahydronaphthalen-2-yl)methyl moiety on the piperidine nitrogen, particularly with a hydroxyl substitution at the 5th position of the naphthalene (B1677914) system, resulted in ligands with excellent binding affinities (4-5 nM) and high selectivity for the µ-opioid receptor. nih.govresearchgate.net Replacing this bulky group with simpler ones like benzyl (B1604629) or phenethyl groups also yielded active ligands, though with varied potencies. nih.gov

For σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, the nature of the N-substituent dramatically influenced affinity. A simple N-H (secondary amine) resulted in remarkably reduced σ1 affinity (Ki = 165 nM) compared to related cyclohexane (B81311) derivatives. d-nb.infonih.gov Introduction of a small methyl group at the piperidine nitrogen led to a significant increase in σ1 affinity (Ki = 7.9 nM), whereas larger ethyl or tosyl groups only slightly increased the affinity. d-nb.infonih.govresearchgate.net Molecular dynamics simulations suggest that these differences arise from varied interactions of the N-substituent within a lipophilic binding pocket of the receptor. d-nb.infonih.gov

| Compound Scaffold | N-Substituent (R) | σ1 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4-(2-Aminoethyl)piperidine derivative | -H | 165 | d-nb.infonih.gov |

| -CH₃ | 7.9 | d-nb.infonih.gov | |

| -CH₂CH₃ | Slight increase vs. -H | d-nb.infonih.gov | |

| -Tosyl | Slight increase vs. -H | d-nb.infonih.gov |

Substitutions on the carbon atoms of the piperidine ring itself also play a vital role in determining biological efficacy.

In the development of Factor B (FB) inhibitors for complement-mediated diseases, functionalization at the C-2 position of a piperidine ring was explored. Introducing a phenyl or a hydroxymethyl (-CH₂OH) group at this position led to an improvement in potency, demonstrating that both lipophilic and polar functionalities can be accommodated and can form favorable interactions within the target's binding pocket. sci-hub.se Research on donepezil (B133215) analogues, which are acetylcholinesterase inhibitors, has also shown that introducing substituents at the C-2 position of the piperidine ring can modulate biological activity, suggesting that this position is a key site for structural optimization. nih.govsemanticscholar.org

Modifications at the C-4 position have also been extensively studied. For a series of Kv1.3 channel blockers, replacing a C-4 phenyl and carboxylic ester with a single hydroxyl group resulted in a compound with improved activity. nih.gov However, the complete removal of the C-4 phenyl ring in other analogues led to a substantial decrease in activity, indicating a complex SAR at this position. nih.gov In another study on σ1 receptor ligands, 4-phenylpiperidin-4-ol (B156043) moieties were found to confer high affinity for σ receptors. researchgate.net

Stereochemical Contributions to Biological Efficacy and Selectivity

The this compound core contains at least two stereocenters: one at the C-2 position of the piperidine ring and another at the carbinol carbon. The absolute configuration of these centers often has a profound impact on biological activity and receptor selectivity.

In a series of GlyT1 inhibitors, the (S,S) configuration of the [phenyl(piperidine-2-yl)]methyl moiety was found to be crucial for high potency. jst.go.jp Similarly, for Factor B inhibitors, the stereochemistry of substituents at the C-2 position of the piperidine played a significant role in determining potency. sci-hub.se

Studies on phencyclidine (PCP) analogues further underscore the importance of stereochemistry. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer, with a defined (1S,2R) absolute configuration, was found to be significantly more potent than its (+)-enantiomer both in vitro and in vivo. nih.gov The corresponding cis-isomers were essentially inactive. nih.gov This enantioselectivity suggests that the biological target can discriminate between the different spatial arrangements of the substituents, leading to large differences in binding affinity and efficacy. nih.govnih.gov

| Compound Series | Isomer | Relative Activity | Reference |

|---|---|---|---|

| N-[Phenyl(piperidin-2-yl)methyl]benzamide GlyT1 Inhibitors | (S,S)-configuration | High potency | jst.go.jp |

| 1-(1-Phenyl-2-methylcyclohexyl)piperidines | (-)-trans (1S,2R) | Most potent | nih.gov |

| (+)-trans | 9x less potent in vitro than (-) | nih.gov | |

| cis-isomers (racemic) | Essentially inactive | nih.gov |

Elucidation of Key Pharmacophore Features for Target Binding

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition at a biological target. dovepress.com For derivatives of this compound, several key pharmacophoric features have been identified that are essential for binding to various receptors. These models are typically generated from the structures of active ligands or the receptor binding site itself. dovepress.commedsci.org

For σ receptor ligands, a common pharmacophore model includes a basic amine (the piperidine nitrogen), a hydrophobic or aromatic region (the phenyl group), and often a hydrogen bond donor or acceptor (like the methanol (B129727) hydroxyl group). researchgate.net The hydroxyl group in alcohol analogues of benzoylpiperidines was suggested to contribute significantly to their antiplasmodial activity, highlighting its role as a key pharmacophore feature. researchgate.net

In the development of GlyT1 inhibitors, pharmacophore modeling was used to compare different chemical scaffolds. jst.go.jp A model generated from known sulfonamide inhibitors revealed the importance of hydrogen bond acceptors (HBA). The N-[phenyl(piperidin-2-yl)methyl]benzamide scaffold initially lacked these features in the optimal positions. This insight guided the modification of the scaffold to introduce groups that could act as HBAs, ultimately leading to more potent compounds. jst.go.jp This demonstrates how pharmacophore elucidation can directly guide rational drug design by identifying missing or suboptimal features in a lead compound. jst.go.jpdovepress.com Key features often include hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and cationic centers, with specific spatial relationships between them being critical for activity. medsci.org

Pharmacological Applications and Mechanistic Studies Preclinical Focus

Target-Specific Ligand Discovery and Optimization

The inherent structural features of the (1-phenylpiperidin-2-yl)methanol core have enabled medicinal chemists to synthesize derivatives with high affinity and selectivity for various pharmacological targets. These efforts have been instrumental in exploring the therapeutic potential of modulating these targets in preclinical models of disease.

Opioid Receptor Modulation (Kappa Opioid Receptor Antagonism)

The kappa opioid receptor (KOR) system is implicated in stress, mood, and addiction. d-nb.infosemanticscholar.org Consequently, KOR antagonists are being investigated as potential treatments for conditions like depression and substance use disorders. d-nb.infonih.gov Preclinical studies have demonstrated that selective KOR antagonists can reduce stress-induced drug-seeking behaviors and alleviate withdrawal symptoms. d-nb.infosemanticscholar.org

Derivatives of this compound have been explored in the development of KOR antagonists. For instance, compounds related to JDTic, which features a complex piperidine-based structure, have shown efficacy in animal models. d-nb.info These antagonists have been found to dose-dependently decrease behaviors associated with stress and addiction in rodents. semanticscholar.org The development of such compounds is a key area of research, with a focus on optimizing their pharmacokinetic and pharmacodynamic profiles for potential clinical applications. semanticscholar.orgnih.gov

Table 1: Preclinical Activity of Select KOR Antagonists

| Compound/Drug | Model | Effect | Reference |

|---|---|---|---|

| CERC-501 | Rat models of alcohol-related behaviors | Reversed anxiety-like behavior induced by alcohol withdrawal, suppressed escalated alcohol self-administration, and blocked stress-induced relapse to alcohol seeking. | d-nb.info |

| JDTic | Rodent behavioral paradigms | Dose-dependently reduces fear and stress-induced responses. | semanticscholar.org |

| nor-Binaltorphimine (nor-BNI) | Rodent models | Suppresses increased alcohol self-administration and stress-induced alcohol and cocaine seeking. | d-nb.info |

Neurotransmitter Transporter Inhibition (e.g., Glycine (B1666218) Transporter 1)

The glycine transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft, which is crucial for the function of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Inhibition of GlyT1 is a promising strategy for treating psychiatric disorders like schizophrenia by enhancing NMDA receptor function. nih.govjst.go.jp

The this compound scaffold is a key component of a class of potent and selective GlyT1 inhibitors. nih.govjst.go.jp One notable example is the N-[phenyl(piperidin-2-yl)methyl]benzamide series, from which compounds like SSR504734 were developed. nih.govjst.go.jp These inhibitors have demonstrated high affinity for GlyT1 and have shown efficacy in animal models of schizophrenia without inducing significant side effects. jst.go.jp Further optimization of this scaffold has led to the discovery of derivatives with enhanced potency and improved pharmacokinetic properties. jst.go.jp

Table 2: GlyT1 Inhibitory Activity of this compound Derivatives

| Compound | Target | In Vitro Activity (IC50) | Significance | Reference |

|---|---|---|---|---|

| SSR504734 | GlyT1 | 15-18 nM | Lead compound for GlyT1 inhibitor development. | jst.go.jp |

| N-methyl-SSR504734 | GlyT1 | 2.4 nM | High-affinity inhibitor with potent activity. | nih.govresearchgate.net |

| 7w (TP0439150) | GlyT1 | 1.8 nM (human), 1.5 nM (rat) | Powerful inhibitor with good plasma exposure and brain penetration in rats. | jst.go.jp |

Enzyme Inhibition Profiles (e.g., Histone Deacetylase 6, Acetylcholinesterase)

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a role in various cellular processes, including cell motility and protein degradation. mdpi.comfrontiersin.org It is a target for the treatment of cancer and neurodegenerative diseases. mdpi.comnih.gov Selective HDAC6 inhibitors can modulate the acetylation of non-histone proteins like α-tubulin. frontiersin.org

While direct examples of this compound as an HDAC6 inhibitor are not prominent in the reviewed literature, the broader class of piperidine-containing compounds is relevant in the design of HDAC inhibitors. mdpi.comrug.nl The piperidine (B6355638) moiety can serve as a "cap" group in the general pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker. mdpi.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are the primary treatment for the symptoms of Alzheimer's disease. nih.govresearchgate.net The drug donepezil (B133215), which contains a 1-benzyl-4-piperidine moiety, is a well-known AChE inhibitor. nih.govacs.org Research has shown that the piperidine ring is crucial for the inhibitory activity of donepezil. nih.govsemanticscholar.org

Studies have explored modifications of the piperidine ring in donepezil analogues to improve their efficacy. nih.govresearchgate.net Analogues of donepezil incorporating a 2-substituted piperidine ring have been synthesized and evaluated for their AChE inhibitory activity. nih.gov These studies provide insights into the structure-activity relationships of piperidine-based AChE inhibitors. researchgate.netacs.org

Table 3: Enzyme Inhibition by Piperidine-Containing Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Piperidine-containing compounds | HDAC6 | The piperidine moiety can act as a cap group in HDAC inhibitor design. | rug.nlmdpi.com |

| Donepezil Analogues | AChE | The piperidine ring is essential for AChE inhibitory activity. Modifications to this ring can influence potency. | nih.govresearchgate.netacs.org |

| Tacrine-donepezil hybrid (51) | AChE and BChE | Potent nanomolar inhibition of both enzymes. | hilarispublisher.com |

Ion Channel Modulation (e.g., Kv1.3 Blockers)

The voltage-gated potassium channel Kv1.3 is a validated target for the treatment of autoimmune diseases. nih.gov Blockers of this channel can suppress the activity of T-lymphocytes, which are key players in autoimmune responses. nih.govnih.gov

While the direct role of this compound as a Kv1.3 blocker is not extensively documented, the piperidine scaffold is present in various ion channel modulators. The development of selective Kv1.3 blockers is an active area of research, with a focus on both small molecules and peptide-based inhibitors. nih.govnih.gov

Antimicrobial and Antiviral Potential

The search for new antimicrobial and antiviral agents is a global health priority. The this compound scaffold and its derivatives have been investigated for their potential in this area.

Antimycobacterial Activity Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major infectious disease. There is a continuous need for new drugs to combat drug-resistant strains.

Recent studies have identified imidazo[1,2-b]pyridazine (B131497) derivatives with potent activity against Mycobacterium tuberculosis. flinders.edu.au Some of these active compounds incorporate a phenylpiperidine moiety, suggesting that this structural element contributes to their antimycobacterial effects. flinders.edu.au Structure-activity relationship (SAR) analysis of these compounds has indicated that a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine core is important for activity. flinders.edu.au Further exploration of piperidine-containing structures may lead to the development of novel antitubercular agents. flinders.edu.auicm.edu.pl

Antibacterial and Antifungal Efficacy Studies

Derivatives of the piperidine scaffold have demonstrated notable antibacterial and antifungal properties in various preclinical evaluations. While specific studies focusing solely on this compound are limited, research on structurally related piperidin-4-one derivatives provides valuable insights into the potential antimicrobial efficacy of this class of compounds.

A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their in vitro antimicrobial activity. biomedpharmajournal.org The parent piperidin-4-ones exhibited a degree of antibacterial activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety at the 4-position of the piperidine ring was found to significantly enhance antifungal activity against a panel of fungal strains. biomedpharmajournal.org

The minimum inhibitory concentration (MIC) is a key parameter in determining the antimicrobial potency of a compound. For a series of synthesized piperidin-4-one derivatives, the MIC values were determined against various bacterial and fungal pathogens. biomedpharmajournal.org

Table 1: In Vitro Antibacterial Activity of Piperidin-4-one Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus (ATCC 6538) | E. coli (ATCC 8739) | Bacillus subtilis (MTCC441) |

|---|---|---|---|

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | - | - | - |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | - | - | - |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | - | - | - |

Data derived from a study on related piperidin-4-one structures, not this compound itself. biomedpharmajournal.org

Table 2: In Vitro Antifungal Activity of Piperidin-4-one Thiosemicarbazone Derivatives (MIC in µg/mL)

| Compound | M. gypseum (NCPF-580) | M. canis | T. mentagrophytes | T. rubrum | C. albicans (ATCC 10231) |

|---|---|---|---|---|---|

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | - | - | - | - | - |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4- thiosemicarbazone | - | - | - | - | - |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | - | - | - | - | - |

Data derived from a study on related piperidin-4-one structures, not this compound itself. biomedpharmajournal.org

These findings underscore the potential of the piperidine core as a scaffold for the development of new antimicrobial agents. Further studies focusing specifically on this compound and its close analogues are warranted to fully elucidate their antibacterial and antifungal efficacy.

Antiviral Effects and Mechanisms

Preclinical research on the specific antiviral effects of this compound is not extensively documented in publicly available literature. However, the broader class of heterocyclic compounds, including those with piperidine moieties, has been a subject of interest in antiviral drug discovery. researchgate.net For instance, certain N-substituted tetrahydroquinoline derivatives, which share structural similarities with piperidines, have been investigated for their ability to inhibit the reverse transcriptase enzyme of HIV-1. nih.gov The exploration of hybrid molecules, which combine different pharmacophores, is also a strategy being pursued to develop novel antiviral agents. researchgate.net While these studies provide a basis for potential antiviral applications, dedicated research is required to determine if this compound or its derivatives possess any direct antiviral activity and to elucidate the underlying mechanisms.

Preclinical Pharmacological Characterization Methodologies

The preclinical evaluation of this compound and its analogues involves a variety of in vitro and computational methods to characterize their pharmacological profile. These methodologies are essential for understanding the compound's interaction with biological targets and for predicting its drug-like properties.

In Vitro Binding Assays and Functional Efficacy Studies

In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular target. For piperidine-containing ligands, these assays are often employed to assess their interaction with various receptors. For example, radioligand binding assays are a common technique. In studies of related compounds, derivatives have been evaluated for their binding affinity to targets such as the vesicular acetylcholine (B1216132) transporter (VAChT) and sigma (σ) receptors. nih.gov These assays typically involve measuring the displacement of a radiolabeled ligand from the receptor by the test compound, from which the equilibrium dissociation constant (Ki) can be determined. nih.gov

Functional efficacy studies, such as the [³⁵S]GTPγS binding assay, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR). acs.orgnih.gov This assay measures the ligand-induced binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins upon receptor activation. For instance, in the characterization of JDTic analogues, which contain a substituted piperidine ring, this assay was used to determine their antagonist potency at opioid receptors. acs.org

Table 3: Example of In Vitro Binding Assay Data for a Piperidine Derivative

| Compound | Target | Assay Type | Result (Ki in nM) |

|---|---|---|---|

| (-)-[¹¹C]24b | VAChT | Radioligand Displacement | 0.78 |

| (-)-[¹¹C]24b | σ₁ Receptor | Radioligand Displacement | >700 |

| (-)-[¹¹C]24b | σ₂ Receptor | Radioligand Displacement | >700 |

Data for a related piperidine derivative, not this compound. nih.gov

Computational Approaches in Lead Optimization

Computational methods play a crucial role in the hit-to-lead and lead optimization stages of drug discovery. nih.gov These approaches are used to predict the three-dimensional structures of receptor-ligand complexes, identify key interactions, and guide the design of new molecules with improved pharmacological properties. nih.gov

For piperidine-based compounds, molecular docking simulations can be used to predict the binding mode and affinity of a ligand within the active site of a target protein. This information can help in understanding structure-activity relationships (SAR) and in designing derivatives with enhanced potency and selectivity. For example, in the study of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, molecular docking was used to investigate their binding patterns with β-lactamase enzymes. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions in Preclinical Settings

In the early stages of drug development, it is critical to assess the pharmacokinetic properties of a compound. In vitro ADME studies provide initial predictions of a compound's behavior in the body. For JDTic analogues, a class of molecules containing a piperidine ring, several in vitro ADME studies were conducted. acs.org

These studies can include:

Metabolic Stability: Assays using liver microsomes or S9 fractions are performed to determine the rate at which a compound is metabolized. acs.org This provides an indication of the compound's expected half-life in vivo.

Permeability: In vitro models, such as the Caco-2 or MDCK cell lines, are used to predict the intestinal absorption and blood-brain barrier penetration of a compound. acs.org

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is determined, as this can affect its distribution and availability to reach its target.

CYP450 Inhibition: Assays are conducted to assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is important for predicting potential drug-drug interactions.

Table 4: Example of In Vitro ADME Data for a JDTic Analogue

| Compound | Assay | Result |

|---|---|---|

| JDTic Analogue 4 | MDCK-MDR1 Permeability (Papp A-B, 10⁻⁶ cm/s) | 0.2 |

| JDTic Analogue 4 | Mouse Plasma Stability (% remaining at 1 hr) | 98 |

| JDTic Analogue 4 | Mouse S9 Stability (% remaining at 1 hr) | 88 |

Data for a related JDTic analogue, not this compound. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of (1-Phenylpiperidin-2-yl)methanol and its Analogs

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For this compound and its analogs, these studies focus on elucidating electronic structure, stability, and reactivity through various analytical approaches.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. bhu.ac.inresearchgate.net The B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) is commonly employed to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.netresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. asianpubs.org For instance, in related piperidine (B6355638) structures, the piperidine ring typically adopts a chair conformation, a feature that DFT calculations can confirm and quantify. researchgate.net The optimization process is crucial as it provides the stable conformer structure used for subsequent calculations like frequency analysis and electronic property investigation. asianpubs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: These are representative values based on calculations for analogous structures.)

| Parameter | Bond | Predicted Value (B3LYP) |

| Bond Lengths (Å) | C-O | 1.430 |

| O-H | 0.970 | |

| C-N (ring) | 1.470 | |

| C-C (ring) | 1.540 | |

| C-C (phenyl) | 1.395 | |

| **Bond Angles (°) ** | C-O-H | 109.5 |

| C-N-C (ring) | 112.0 | |

| C-C-N (ring) | 110.5 |

This interactive table showcases typical geometric parameters that would be determined through DFT calculations, based on findings for similar heterocyclic compounds. asianpubs.org

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. numberanalytics.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. asianpubs.org Conversely, a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net From the energies of the HOMO and LUMO, global reactivity descriptors such as electronegativity, hardness, and softness can be calculated to further quantify the molecule's reactivity. icm.edu.pl In analogous piperidine derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed across other parts of the molecule, indicating the likely sites for electronic transitions. researchgate.netresearchgate.net

Table 2: Representative FMO and Global Reactivity Descriptors for a Piperidine Analog (Note: Values are illustrative, based on published data for similar compounds.) asianpubs.org

| Parameter | Value (eV) |

| EHOMO | -6.8 eV |

| ELUMO | -1.0 eV |

| Energy Gap (ΔE) | 5.8 eV |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.0 |

| Global Hardness (η) | 2.9 |

| Chemical Potential (μ) | -3.9 |

| Global Electrophilicity (ω) | 2.62 |

This interactive table presents typical values for FMO analysis, highlighting how these quantum chemical descriptors provide insight into molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEP map displays different potential values in various colors. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and represent likely sites for nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would be expected to show a strong negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a prime site for electrophilic interaction. bhu.ac.in The hydrogen atom of the hydroxyl group and hydrogens on the piperidine ring would exhibit positive potential, indicating them as sites for nucleophilic interaction. bhu.ac.in This visual representation is crucial for understanding non-covalent interactions, particularly hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular interactions within a molecule. numberanalytics.comreadthedocs.io It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, core orbitals). numberanalytics.combatistalab.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. asianpubs.org This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). These interactions stabilize the molecule, and their stabilization energy (E(2)) indicates the strength of the interaction. asianpubs.org For a molecule like this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent C-C and C-H bonds.

Computational methods, particularly DFT, can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman) can help in the assignment of complex experimental spectra. researchgate.netasianpubs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. asianpubs.org

For this compound, calculations would predict characteristic vibrational frequencies for O-H, C-H (aromatic and aliphatic), and C-N stretching modes. Predicted NMR shifts would help assign protons and carbons, for example, distinguishing the chemical shifts of the carbons in the phenyl ring from those in the piperidine ring. asianpubs.org

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on typical findings for analogous molecules.) asianpubs.org

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| C-H (Aromatic) | Stretching | 3080 |

| C-H (Aliphatic) | Stretching | 2950 |

| C-N | Stretching | 1150 |

| C-O | Stretching | 1050 |

This interactive table illustrates how computational spectroscopy can predict vibrational data, aiding in the analysis of experimental spectra.

Molecular Modeling for Biological Interactions

Beyond characterizing intrinsic molecular properties, computational modeling is used to explore how molecules like this compound interact with biological targets such as proteins and receptors. icm.edu.pl Molecular docking is a prominent technique used to predict the preferred binding orientation and affinity of a ligand within the active site of a receptor. researchgate.net

Piperidine derivatives are known to interact with various biological targets, including sigma (σ) receptors. d-nb.info Molecular dynamics simulations and docking studies on related aminoethyl-substituted piperidines have demonstrated that interactions within the lipophilic binding pocket of the σ1 receptor are crucial for binding affinity. d-nb.info Key interactions often involve hydrogen bonding and van der Waals forces with specific amino acid residues like Leu105, Tyr206, and others. d-nb.info Similar in silico studies for this compound could predict its potential as a ligand for such receptors, guiding further experimental investigation into its pharmacological profile. researchgate.neticm.edu.pl

Conformational Analysis and Dynamics

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape and dynamic behavior. Conformational analysis explores the accessible shapes a molecule can adopt and their relative energies.

Potential Energy Surface (PES) analysis is a theoretical method used to explore the conformational landscape of a molecule. researchgate.netuc.ptchemrxiv.org A PES is a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters, such as bond lengths or dihedral angles. researchgate.net By calculating the energy for a systematic grid of geometries, researchers can identify stable, low-energy conformations (energy minima) and the energy barriers required to transition between them. researchgate.net

For molecules with rotatable bonds, such as the phenyl and hydroxymethyl substituents on the piperidine ring, 2D PES plots are particularly useful. researchgate.netresearchgate.net These plots map the energy landscape as a function of two selected dihedral angles, revealing the most favorable orientations of the substituents relative to the ring. researchgate.net This analysis is crucial for understanding which conformations are likely to be present and are available for binding to a biological target.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to adopt specific low-energy conformations. acs.orgkcl.ac.uk For many biologically active piperidine derivatives, the ring predominantly adopts a chair conformation . mdpi.com This conformation is often crucial for correctly positioning substituents to interact with amino acid residues within a protein's binding pocket. mdpi.com

Furthermore, computational and experimental studies on disubstituted piperidines have revealed that the relative orientation of substituents (e.g., cis versus trans isomers) can have a pronounced effect on the molecule's conformational equilibrium and, consequently, its reactivity and biological activity. ethz.ch The development of synthetic strategies to access piperidines with diverse substitution patterns is a key area of research, as the placement of substituents on the ring is critical for modulating pharmacological properties. kcl.ac.uk

Emerging Research Directions and Future Prospects for 1 Phenylpiperidin 2 Yl Methanol

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and marketed drugs. kcl.ac.uk (1-Phenylpiperidin-2-yl)methanol, a key intermediate and structural motif, continues to be an area of active investigation. lookchem.com Researchers are exploring innovative strategies to unlock its full therapeutic potential, moving beyond its established roles. This article delves into the emerging research directions and future prospects, focusing on next-generation synthetic methods, novel therapeutic applications, the integration of computational tools, and advanced metabolic strategies.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (1-Phenylpiperidin-2-yl)methanol to ensure high yield and purity?

- Methodological Answer: Optimize reaction parameters such as temperature (60–80°C for substitution reactions), solvent choice (polar aprotic solvents like DMF or dichloromethane), and catalyst use (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm piperidine ring conformation, phenyl group substitution, and hydroxymethyl group presence.

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve stereochemistry and bond angles for derivatives with chiral centers .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer: Challenges include low solubility in nonpolar solvents and byproduct contamination. Address via:

- Gradient Elution Chromatography: Adjust solvent polarity (e.g., hexane → ethyl acetate) for optimal separation.

- Crystallization: Use ethanol/water mixtures for slow crystallization to exclude impurities.

- HPLC-Prep: For enantiomeric resolution if chiral impurities are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer:

- Derivative Synthesis: Introduce substituents (e.g., halogens, methyl groups) at the phenyl or piperidine positions to modulate lipophilicity and steric effects.

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like GPCRs or kinases.

- Computational Docking: Predict binding modes with proteins (e.g., using AutoDock Vina) to guide rational design .

Q. What methodological approaches are recommended for resolving contradictory data in the biological activity of this compound across different studies?

- Methodological Answer:

- Orthogonal Assays: Validate activity using independent techniques (e.g., SPR vs. fluorescence polarization).

- Control Experiments: Test for off-target effects (e.g., cytochrome P450 inhibition) and batch-to-batch compound variability.

- Meta-Analysis: Compare datasets across studies to identify confounding variables (e.g., cell line differences, assay pH) .

Q. How can computational modeling enhance the understanding of this compound's interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess stability.

- Free Energy Calculations: Use MM-GBSA/PBSA to predict binding free energies.

- ADMET Prediction: Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors for exothermic reactions (e.g., Grignard additions) to improve heat dissipation.

- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported bases) to reduce costs.

- In-Line Analytics: Monitor reaction progress via FTIR or UV-vis spectroscopy for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.